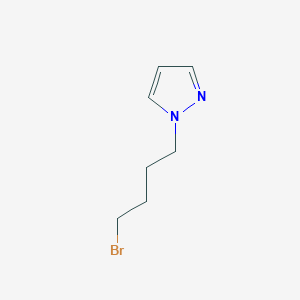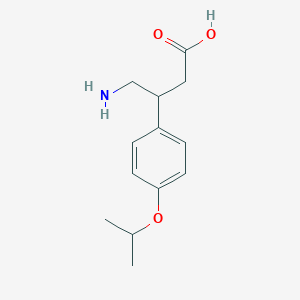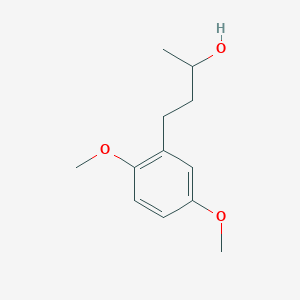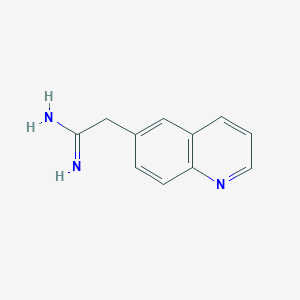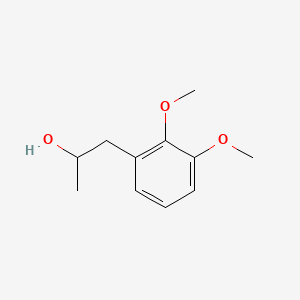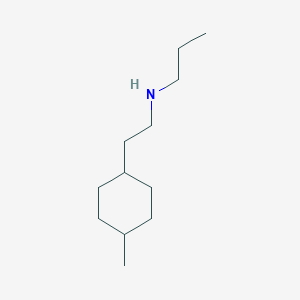
4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a 3-bromo-2,2-dimethylpropyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene typically involves the bromination of 2,2-dimethylpropylbenzene derivatives. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds as follows:
Starting Material: 2,2-dimethylpropylbenzene
Reagent: N-bromosuccinimide (NBS)
Initiator: Azobisisobutyronitrile (AIBN)
Conditions: Light or heat
The bromination occurs at the benzylic position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of 4-(3-Hydroxy-2,2-dimethylpropyl)-1,2-dimethylbenzene.
Oxidation: Formation of 4-(3-Oxo-2,2-dimethylpropyl)-1,2-dimethylbenzene.
Reduction: Formation of 4-(2,2-Dimethylpropyl)-1,2-dimethylbenzene.
Scientific Research Applications
4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromo-2,2-dimethylpropyl)benzene-1,2-diol
- 4-(3-Bromo-2,2-dimethylpropyl)phenol
- 4-(3-Bromo-2,2-dimethylpropyl)-1-isopropyl-1H-pyrazole
Uniqueness
4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H19Br |
|---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
4-(3-bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C13H19Br/c1-10-5-6-12(7-11(10)2)8-13(3,4)9-14/h5-7H,8-9H2,1-4H3 |
InChI Key |
IAZBQTWXAAFAGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C)(C)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


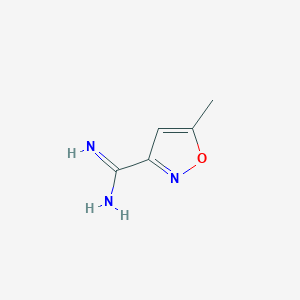
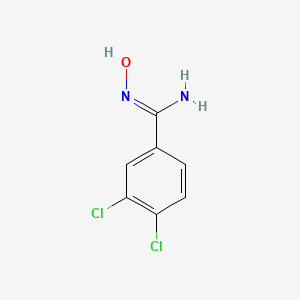

![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoicacid](/img/structure/B13610604.png)
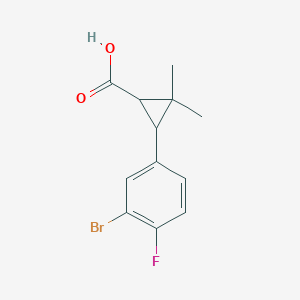
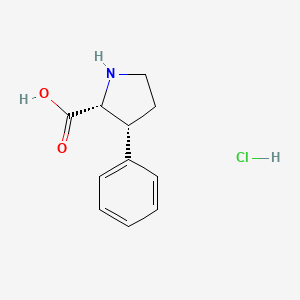
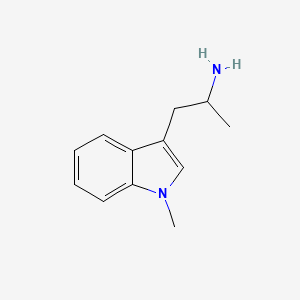
![3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile](/img/structure/B13610631.png)
